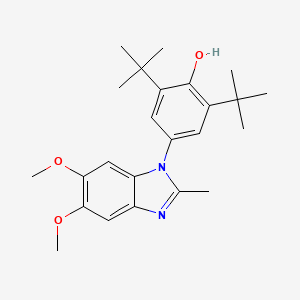
2,6-di-tert-butyl-4-(5,6-dimethoxy-2-methyl-1H-benzimidazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DI-TERT-BUTYL-4-(5,6-DIMETHOXY-2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic core substituted with tert-butyl groups and a benzodiazole moiety, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-TERT-BUTYL-4-(5,6-DIMETHOXY-2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodiazole Moiety: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzodiazole ring.
Introduction of Dimethoxy and Methyl Groups: Methoxylation and methylation reactions are carried out using methanol and methyl iodide in the presence of a base such as sodium hydride.
Coupling with Phenol: The benzodiazole derivative is then coupled with 2,6-di-tert-butylphenol using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-TERT-BUTYL-4-(5,6-DIMETHOXY-2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The benzodiazole moiety can be reduced to a benzodiazepine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, such as halogenation using chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of benzodiazepine derivatives.
Substitution: Formation of halogenated phenolic compounds.
Scientific Research Applications
2,6-DI-TERT-BUTYL-4-(5,6-DIMETHOXY-2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer synthesis.
Biology: Investigated for its potential antioxidant properties and its role in inhibiting lipid peroxidation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
Mechanism of Action
The mechanism of action of 2,6-DI-TERT-BUTYL-4-(5,6-DIMETHOXY-2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The benzodiazole moiety may interact with specific receptors in the central nervous system, modulating neurotransmitter release and exerting neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties and used as a food preservative.
2,6-Di-tert-butylphenol: Used as a stabilizer in plastics and as an antioxidant in fuels.
2,6-Di-tert-butyl-4-hydroxyanisole (BHA): Another antioxidant used in food and cosmetics.
Uniqueness
2,6-DI-TERT-BUTYL-4-(5,6-DIMETHOXY-2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL stands out due to its unique combination of a phenolic core and a benzodiazole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H32N2O3 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(5,6-dimethoxy-2-methylbenzimidazol-1-yl)phenol |
InChI |
InChI=1S/C24H32N2O3/c1-14-25-18-12-20(28-8)21(29-9)13-19(18)26(14)15-10-16(23(2,3)4)22(27)17(11-15)24(5,6)7/h10-13,27H,1-9H3 |
InChI Key |
APGNKAOAQKOKIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















